3-(4-Chlorophenoxy)isobenzofuran-1(3H)-one
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Overview
Description
3-(4-Chlorophenoxy)isobenzofuran-1(3H)-one is an organic compound that features a chlorophenoxy group attached to an isobenzofuranone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenoxy)isobenzofuran-1(3H)-one typically involves the reaction of 4-chlorophenol with phthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid to facilitate the formation of the desired product. The reaction mixture is heated to a temperature range of 100-150°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenoxy)isobenzofuran-1(3H)-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted phenoxy derivatives.
Scientific Research Applications
3-(4-Chlorophenoxy)isobenzofuran-1(3H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenoxy)isobenzofuran-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenoxy)isobenzofuran-1(3H)-one
- 3-(4-Methylphenoxy)isobenzofuran-1(3H)-one
- 3-(4-Nitrophenoxy)isobenzofuran-1(3H)-one
Uniqueness
3-(4-Chlorophenoxy)isobenzofuran-1(3H)-one is unique due to the presence of the chlorophenoxy group, which imparts distinct chemical and physical properties. Compared to its analogs, the chlorine atom enhances its reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
61133-36-6 |
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Molecular Formula |
C14H9ClO3 |
Molecular Weight |
260.67 g/mol |
IUPAC Name |
3-(4-chlorophenoxy)-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C14H9ClO3/c15-9-5-7-10(8-6-9)17-14-12-4-2-1-3-11(12)13(16)18-14/h1-8,14H |
InChI Key |
MEYUYUXDMPHYCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(OC2=O)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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